REACTION_CXSMILES
|
[BrH:1].[Br-].[CH3:3][N+:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][CH2:7][NH:8][CH3:9].[OH-].[Na+]>CO>[Br-:1].[CH3:3][N+:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][CH2:7][NH:8][CH3:9] |f:0.1.2,3.4,6.7|
|
Name
|
N,N,N-trimethyl-[3-(methylamino)]-1-propanaminium bromide hydrobromide
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
Br.[Br-].C[N+](CCCNC)(C)C
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.75 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solid residue is shaken with 750 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred suspension of 876.0 g
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The insoluble sodium bromide is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue is dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a quantitative yield of white, crystalline hygroscopic product which
|
Type
|
CUSTOM
|
Details
|
may be used without further purification
|
Type
|
CUSTOM
|
Details
|
can be recrystallized from isopropanol-ether
|
Name
|
|
Type
|
|
Smiles
|
[Br-].C[N+](CCCNC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |